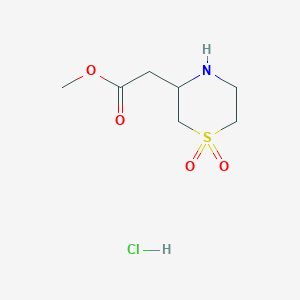

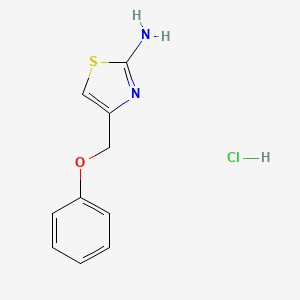

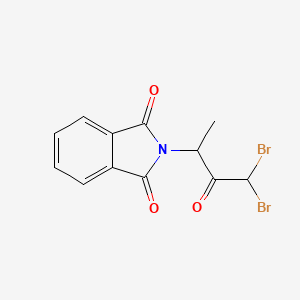

4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride

説明

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.科学的研究の応用

Corrosion Inhibition : Thiazole derivatives, including those structurally related to 4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride, have been studied for their corrosion inhibition properties. Density Functional Theory (DFT) calculations and molecular dynamics simulations have demonstrated their effectiveness in preventing corrosion of iron metal. Such compounds can form protective layers on metal surfaces, reducing corrosion rates in various environments (Kaya et al., 2016).

Chemical Synthesis and Reactivity : Research into the reactivity of thiazole compounds, akin to 4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride, has shown their versatility in chemical synthesis. They can undergo various reactions including cyclization, nucleophilic substitution, and Mannich reactions, offering pathways for synthesizing complex organic compounds and intermediates (Ramsh et al., 2006).

Material Science Applications : Studies have explored the use of thiazole derivatives in material science, particularly in enhancing the properties of polymers and coatings. For instance, they have been incorporated into hydrogels and polymeric materials, modifying their physical and chemical properties for various applications, including drug delivery systems (Aly & El-Mohdy, 2015).

Medicinal Chemistry and Drug Design : While excluding drug use and dosage information, it's noteworthy that thiazole derivatives have been a focus in medicinal chemistry for the design of novel compounds with potential therapeutic applications. Their unique chemical structure allows for the creation of diverse bioactive molecules (Wardkhan et al., 2008).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, proper handling and storage procedures, and disposal considerations.

将来の方向性

This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements, or modifications to the compound or its synthesis process.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

特性

IUPAC Name |

4-(phenoxymethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS.ClH/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9;/h1-5,7H,6H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEPWMUYUITNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CSC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,2-Dioxaborolane, 2-[4-[(4-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1436395.png)

![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)

![(8R,9S,10R,13S,14S,16S,17R)-16,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1436403.png)

![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)

![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)